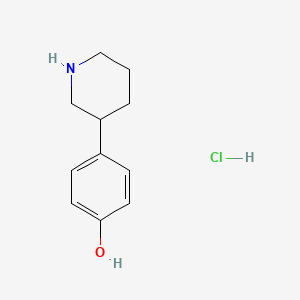

4-(Piperidin-3-yl)phenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-3-ylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRJBQSXAKPAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-3-yl)phenol Hydrochloride: Chemical Properties and Molecular Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and molecular weight of 4-(Piperidin-3-yl)phenol hydrochloride. As a crucial building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in research and development. This document delves into its fundamental properties, spectroscopic profile, and the experimental methodologies required for its characterization, offering a blend of established data and field-proven insights for the practicing scientist.

Molecular Identity and Fundamental Properties

This compound is a heterocyclic compound featuring a phenol ring attached to a piperidine moiety at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice for amine-containing pharmaceutical intermediates.

Molecular Structure and Weight

The structural integrity of a molecule is the cornerstone of its chemical behavior. The molecular structure of this compound dictates its reactivity, polarity, and potential for intermolecular interactions.

Precision Engineering of Piperidinyl Phenol Derivatives: A Technical Guide to SAR and Synthetic Protocols

Executive Summary

This technical guide analyzes the structure-activity relationships (SAR) of piperidinyl phenol derivatives, a privileged scaffold in neuropharmacology. While ubiquitous in medicinal chemistry, this specific moiety serves as a critical "molecular hinge" in dual-action ligands for Alzheimer’s Disease (AD) and selective NR2B antagonists for neuroprotection. This document moves beyond basic descriptions, offering a mechanistic critique of ligand design, validated synthetic protocols, and self-verifying assay methodologies.

The Pharmacophore: Structural Deconstruction

The piperidinyl phenol scaffold is not merely a linker; it is a bifunctional pharmacophore capable of spanning distinct protein domains. Its efficacy relies on the precise geometric and electronic interplay between two core regions:

-

The Cationic Anchor (Piperidine): At physiological pH, the piperidine nitrogen is protonated. This positive charge acts as a mimic for the quaternary ammonium of acetylcholine (in AChE) or interacts via cation-

forces with aromatic residues (e.g., Trp84 in AChE or Phe176 in GluN2B). -

The H-Bond Donor (Phenol): The phenolic hydroxyl is critical for selectivity. In NR2B receptors, it forms hydrogen bonds within the allosteric pocket (LIVBP-like domain). In AChE inhibitors, it targets the Peripheral Anionic Site (PAS), often preventing amyloid-

aggregation.

Visualization: The Piperidinyl Phenol Logic Gate

The following diagram illustrates the decision logic for optimizing this scaffold based on the therapeutic target.

Figure 1: Decision matrix for optimizing piperidinyl phenol derivatives based on target specificity (NR2B vs. AChE).

SAR Case Study A: NR2B Selective Antagonists

Prototype: Ifenprodil Mechanism: Allosteric inhibition of NMDA receptors containing the GluN2B subunit.[1]

The selectivity of ifenprodil-like derivatives hinges on the "pendulum" motion of the ligand within the GluN1/GluN2B interface.

-

The Phenol Rule: The phenolic hydroxyl group is non-negotiable for high affinity. Removal of the -OH group or methylation (to -OMe) typically results in a >10-fold loss of potency. The hydroxyl group acts as a hydrogen bond donor/acceptor with residues (likely Glu236 or Gln110) in the GluN2B subunit [1].

-

Linker Constraints: A three-carbon (propyl) linker between the piperidine nitrogen and the phenol ring is the "Goldilocks" zone. Shortening to ethyl or lengthening to butyl disrupts the alignment of the protonated amine with the negative electrostatic potential of the binding cleft.

-

Metabolic Liability: A major challenge in this class is the metabolic activation of the phenol to a reactive quinone methide, which causes hepatotoxicity.

-

Design Fix: Introducing electron-withdrawing groups (e.g., F, Cl) adjacent to the phenol or replacing the phenol with a bioisostere (e.g., indazole) can mitigate this risk while retaining H-bonding capability [2].

-

SAR Case Study B: Dual-Binding AChE Inhibitors

Prototype: Donepezil-Hybrid Derivatives Mechanism: Simultaneous binding to the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS).

Unlike the rigid requirements for NR2B, AChE inhibitors utilize the piperidinyl phenol to create "dumbbells" that span the enzyme's gorge.

-

The CAS Anchor: The piperidine ring binds at the bottom of the gorge (CAS). The protonated nitrogen engages in a cation-

interaction with Trp84 . -

The PAS Hook: The phenol moiety, connected via a linker, extends to the mouth of the gorge (PAS). Here, the phenol ring stacks with Trp286 .

-

Antioxidant Bonus: Phenolic derivatives in this class often exhibit radical scavenging activity (verified by ORAC assays), providing a secondary neuroprotective mechanism against oxidative stress, a hallmark of AD [3].

Synthetic Architecture: Reductive Amination Protocol

The most robust method for assembling these derivatives is Reductive Amination .[2] This approach is preferred over direct alkylation due to higher yields and the avoidance of over-alkylation (quaternization).

Validated Protocol: Synthesis of N-Benzyl-4-piperidinyl Phenols

Objective: Couple a 4-piperidone derivative with a substituted benzylamine (or vice versa).

Reagents:

-

Amine component (1.0 equiv)

-

Ketone/Aldehyde component (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB, 1.5 equiv) - Chosen for mildness over NaCNBH3.

-

Acetic Acid (catalytic, pH 5-6)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the amine and ketone in DCE (0.1 M concentration). Add Acetic Acid (1-2 drops). Stir at room temperature for 1-2 hours under nitrogen. Checkpoint: Monitor by TLC for the disappearance of starting materials.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise. Allow to warm to room temperature and stir overnight (12-16h).

-

Quench: Quench with saturated aqueous NaHCO3.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (typically MeOH/DCM gradient).

Why this works: STAB is less toxic than cyanoborohydride and tolerates the presence of the phenolic hydroxyl group without requiring protection in many cases, although O-protection (e.g., TBDMS) is recommended if the phenol is electron-rich and prone to oxidation [4].

Figure 2: Reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Experimental Ecosystem: Self-Validating Assays

To ensure data integrity, the biological evaluation must include specific controls.

Protocol: Ellman’s Assay for AChE Inhibition

This colorimetric assay measures the production of thiocholine.[3][4]

Reagents:

-

Acetylthiocholine iodide (ATCh, Substrate)[4]

-

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)[3][4]

-

AChE (from Electrophorus electricus or human recombinant)

Methodology:

-

Preparation: In a 96-well plate, add 140 µL of Phosphate Buffer and 20 µL of the test compound (dissolved in DMSO, final DMSO <1%).

-

Enzyme Addition: Add 20 µL of AChE solution (0.05 U/mL). Incubate at 25°C for 15 minutes. Control: Use Donepezil as a positive control.

-

Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATCh (15 mM).

-

Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

-

Calculation: The slope of the absorbance vs. time graph represents enzyme velocity.

[3]

Data Presentation Template:

| Compound ID | R1 (Phenol) | R2 (Piperidine) | IC50 (nM) ± SD | Selectivity (AChE/BuChE) |

| Ref (Donepezil) | - | - | 12.5 ± 1.2 | >500 |

| PP-01 | 4-OH | Benzyl | 45.0 ± 3.5 | 120 |

| PP-02 | 3-OH | Benzyl | 150.0 ± 10.1 | 85 |

Computational Validation (Docking)

Before synthesis, validate the SAR hypothesis using molecular docking (e.g., AutoDock Vina).[6]

-

AChE Setup: Use PDB ID 1EVE (complex with Donepezil).

-

Validation Step: Re-dock the co-crystallized ligand. The RMSD between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be valid.

-

Interaction Check: Verify that the piperidine nitrogen is within 4-5 Å of Trp84 (anionic subsite) and the phenol is oriented toward Trp286 (peripheral site) [5].

References

-

Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

-

Lüken, J., et al. (2024).[7] Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 67(21), 19678-19688.[7] Link[7]

-

Tiwari, M., et al. (2015).[8] Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(7), 1496-1514. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Piperidin-3-yl)phenol Hydrochloride: Technical Guide & Synthetic Profile

The following technical guide details the chemical identity, synthesis, and application of 4-(Piperidin-3-yl)phenol hydrochloride , a specific isomer of the arylpiperidine scaffold distinct from the more common 4-(piperidin-4-yl)phenol.

Chemical Identity & Structural Analysis

This compound is a 3-arylpiperidine derivative where the phenol moiety is attached to the meta-position (C3) of the piperidine ring. This structural vector is critical in medicinal chemistry, as it projects substituents into a different spatial region of the binding pocket compared to the linear 4-(piperidin-4-yl)phenol isomer (a common pharmacophore in NR2B antagonists).

Core Identifiers

| Property | Specification |

| Common Name | This compound |

| Synonyms | 3-(4-Hydroxyphenyl)piperidine HCl; 4-(3-Piperidyl)phenol hydrochloride |

| CAS Number (Free Base) | Note: Specific salt CAS is vendor-dependent.[1]19725-23-6 (generic 3-arylpiperidine base ref) or ChemicalBook ID: CB5491944 |

| Molecular Formula | C₁₁H₁₅NO · HCl |

| Molecular Weight | 213.70 g/mol (Salt); 177.24 g/mol (Base) |

| SMILES (Free Base) | OC1=CC=C(C=C1)C2CCCNC2 |

| InChI Key | Generated from structure:[2]QNQSLSOFBOZJSN-UHFFFAOYSA-N |

Structural Distinction

Researchers must distinguish this compound from its isomers:

-

4-(Piperidin-4-yl)phenol: The para-substituted isomer (linear geometry).

-

3-(3-Hydroxyphenyl)piperidine (3-PPP): A classic dopamine autoreceptor agonist.

-

3-(4-Hydroxyphenyl)piperidine-2,6-dione: A glutarimide derivative used in E3 ligase ligand synthesis (Cereblon binding).

Synthetic Methodology

The synthesis of 3-arylpiperidines requires controlling the regiochemistry of the aryl attachment. Unlike 4-arylpiperidines, which are symmetric, the 3-aryl position introduces chirality (C3).

Primary Route: Pyridine Reduction

This method utilizes commercially available 3-(4-methoxyphenyl)pyridine as a precursor.

Step-by-Step Protocol:

-

Precursor Selection: Start with 3-(4-methoxyphenyl)pyridine .

-

Catalytic Hydrogenation:

-

Demethylation:

-

Reagent: 48% HBr (reflux) or BBr₃ in DCM (-78°C to RT).

-

Note: HBr reflux simultaneously converts the salt to the hydrobromide; ion exchange to hydrochloride is required.

-

-

Salt Formation:

-

Dissolve the free base in anhydrous ethanol.

-

Add 1.1 eq. of HCl in diethyl ether/dioxane.

-

Precipitate the HCl salt by cooling or adding non-polar antisolvent (Et₂O).

-

Alternative Route: Grignard Addition (Chiral Control)

For enantioselective synthesis, start with N-protected 3-piperidone.[4]

-

Grignard Reaction: React N-Boc-3-piperidone with 4-methoxyphenylmagnesium bromide.

-

Elimination: Dehydrate the resulting tertiary alcohol (using SOCl₂/pyridine or TsOH) to form the alkene (tetrahydropyridine).

-

Hydrogenation: Reduce the double bond (Pd/C, H₂). Note: Use asymmetric hydrogenation if chiral product is required.

-

Deprotection: Remove Boc group (TFA/DCM or HCl/dioxane) and demethylate.

Synthesis Flowchart (Graphviz)

Caption: Comparative synthetic pathways via Pyridine Reduction (Top) and Piperidone Grignard Addition (Bottom).

Applications in Drug Discovery

The 3-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, offering unique vector orientation for hydrogen bonding groups.

Pharmacophore Mapping

-

Opioid Receptor Ligands: The 3-position substitution mimics the spatial arrangement found in morphinans. Derivatives of 3-(3-hydroxyphenyl)piperidine are potent mu-opioid antagonists. The 4-hydroxy isomer (this topic) explores the para-phenolic binding pocket.

-

NMDA Receptor Antagonists: While 4-substituted piperidines (e.g., Ifenprodil) are classic NR2B ligands, 3-substituted analogs are used to tune selectivity and reduce off-target hERG activity by altering the basic amine's position relative to the aromatic ring.

-

PROTAC Linkers: The piperidine nitrogen serves as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), while the phenol group can be modified to bind specific E3 ligase domains or target proteins.

Analytical Characterization (Expected)

-

¹H NMR (D₂O): Distinct multiplets for the piperidine ring protons (C2, C4, C5, C6) at 1.5–3.5 ppm. The C3 proton will appear as a multiplet shifted downfield due to the aryl ring. Aromatic protons (AA'BB' system) at ~6.8 and 7.1 ppm.

-

Mass Spectrometry: ESI+ m/z = 178.1 [M+H]⁺ (Free Base).

Handling & Stability

-

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Et₂O).

-

Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles).

References

-

ChemicalBook. 4-Piperidin-3-yl-phenol Product Entry (CB5491944).

-

Werner, J. A., et al. Synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. Journal of Organic Chemistry, 1996.

-

Thorarensen, A., et al. 3-Arylpiperidines as potentiators of existing antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 2001.

-

PubChem. Compound Summary: 4-(Piperidin-4-ylmethyl)phenol (Isomer Comparison).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CAS 1683-49-4: 4-Piperidinol, 4-[3-(trifluoromethyl)phenyl… [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

Solubility Profile of 4-(Piperidin-3-yl)phenol Hydrochloride: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

A comprehensive understanding of a drug candidate's solubility is a cornerstone of successful formulation development and ensuring predictable in vivo performance. This technical guide provides an in-depth analysis of the solubility profile of 4-(Piperidin-3-yl)phenol hydrochloride, a molecule of interest in pharmaceutical research. We will explore the fundamental physicochemical principles governing its solubility in both aqueous and organic media, present validated experimental protocols for its determination, and discuss the interpretation of this data in the context of drug development. This guide is intended for researchers, scientists, and formulation experts, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Critical Role of Solubility

The journey of a drug from administration to its site of action is fundamentally dependent on its ability to dissolve in physiological fluids. Poor aqueous solubility is a leading cause of costly failures in the drug development pipeline, often resulting in low bioavailability, erratic absorption, and an inability to achieve therapeutic concentrations.[1][2] this compound, as an amine salt, is designed to enhance aqueous solubility compared to its free base form. However, a quantitative and mechanistic understanding of its behavior across a range of pH values and in various organic solvents is essential for every stage of development, from early-stage screening to late-stage formulation and manufacturing.[3][4] This guide provides the necessary framework for a thorough characterization of this compound's solubility profile.

Physicochemical Properties of this compound

Understanding the intrinsic properties of the molecule is the first step in predicting and interpreting its solubility.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇NO · HCl | |

| Molecular Weight | 227.73 g/mol | [5] |

| Physical Form | Solid (typically off-white) | [6] |

| pKa | Not publicly available; expected to have two pKa values corresponding to the phenolic hydroxyl group (acidic) and the piperidine nitrogen (basic). The hydrochloride salt form implies the piperidine nitrogen is protonated. | N/A |

| logP | Not publicly available; this value would be critical for predicting partitioning behavior between aqueous and lipid phases. | N/A |

The presence of a phenolic hydroxyl group, a basic piperidine nitrogen, and its formulation as a hydrochloride salt are the dominant factors influencing its solubility. As a salt of a weak base, its aqueous solubility is expected to be significantly pH-dependent.[7][8]

Theoretical Principles of Solubility

Aqueous Solubility and the Influence of pH

The solubility of this compound in water is governed by the equilibrium between its solid form and its dissolved, ionized form. Being a hydrochloride salt, the piperidine nitrogen is protonated (R₃NH⁺), making the molecule highly polar and readily solvated by water molecules.

However, the pH of the aqueous medium is a critical variable.

-

In acidic to neutral pH (pH < pKa of the piperidine): The compound will remain predominantly in its protonated, highly soluble cationic form.

-

In basic pH (pH > pKa of the piperidine): The protonated piperidinium ion will deprotonate to the neutral free base. This free base is significantly less polar and is expected to have much lower aqueous solubility. This can lead to precipitation if the pH of a solution is raised.[9]

The Common Ion Effect

The "hydrochloride" component of the salt introduces chloride ions (Cl⁻) into the solution. According to Le Châtelier's principle, in solutions that already contain a source of chloride ions (e.g., hydrochloric acid or saline buffers), the solubility of this compound may be slightly suppressed. This phenomenon, known as the common ion effect, can be a factor in certain formulation contexts.[7]

Solubility in Organic Solvents

Solubility in organic solvents is dictated by the principle of "like dissolves like." The polarity, proticity (ability to donate hydrogen bonds), and dielectric constant of the solvent are key determinants.[10][11]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants, making them effective at solvating both the charged piperidinium group and the polar phenol group. High solubility is generally expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high polarity and can accept hydrogen bonds but cannot donate them. Dimethyl sulfoxide (DMSO) is a particularly powerful and versatile solvent for a wide range of drug candidates and is often used for creating high-concentration stock solutions for screening assays.[12]

-

Non-Polar Solvents (e.g., Heptane, Toluene): These solvents lack the polarity and hydrogen bonding capability to effectively solvate the ionic and polar nature of the hydrochloride salt. Very low solubility is expected.

Experimental Methodologies for Solubility Determination

Two distinct types of solubility are measured in drug discovery and development: thermodynamic and kinetic solubility.[1][3] Both provide critical, complementary information.

Thermodynamic (Equilibrium) Solubility

This is the "true" solubility of a compound, measured when a solution is in equilibrium with an excess of the solid material. The shake-flask method is the gold standard for this determination.[13][14] It is crucial for lead optimization and formulation development.[1]

-

Preparation: Add an excess amount of solid this compound to a series of vials (a 5-fold excess over the estimated solubility is a good starting point).[15]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[14][16] The presence of undissolved solid must be confirmed at the end of the incubation.[17]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[14]

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[2][16]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.[18]

Caption: Kinetic Solubility Workflow via DMSO-dilution Method.

Solubility Profile of this compound

While specific, experimentally-derived public data for this compound is scarce, a representative solubility profile can be constructed based on its chemical structure and the principles outlined above. The following table presents illustrative data that a researcher might expect to find.

| Solvent/Medium | Solvent Type | Expected Thermodynamic Solubility | Rationale |

| Water (pH 4.0) | Aqueous Buffer | > 100 mg/mL | The compound is fully protonated and in its highly soluble salt form. |

| PBS (pH 7.4) | Aqueous Buffer | 10 - 50 mg/mL | High solubility is maintained as the pH is likely still below the pKa of the piperidine nitrogen. |

| Water (pH 9.0) | Aqueous Buffer | < 1 mg/mL | The compound deprotonates to the less soluble free base, causing a sharp drop in solubility. |

| Ethanol | Polar Protic | > 50 mg/mL | The solvent's polarity and hydrogen-bonding ability effectively solvate the molecule. |

| Methanol | Polar Protic | > 50 mg/mL | Similar to ethanol, provides a favorable environment for dissolving the polar salt. |

| DMSO | Polar Aprotic | > 100 mg/mL | An excellent solvent for polar compounds, often used for high-concentration stocks. [12] |

| Acetonitrile | Polar Aprotic | 1 - 10 mg/mL | Less polar than DMSO, resulting in moderate but lower solubility. |

| Heptane | Non-Polar | < 0.1 mg/mL | "Like dissolves like" principle; the non-polar solvent cannot solvate the ionic compound. |

Discussion: The data clearly illustrates the classic behavior of an amine hydrochloride salt. The aqueous solubility is exceptionally high in acidic to neutral conditions but is predicted to decrease dramatically as the pH becomes basic, a critical consideration for predicting its behavior in the varying pH environments of the gastrointestinal tract. The high solubility in polar organic solvents like DMSO and alcohols is advantageous for analytical method development and for creating stock solutions for in vitro screening.

Conclusion and Implications for Drug Development

The solubility profile of this compound is characteristic of a highly water-soluble amine salt. Its favorable solubility in physiologically relevant acidic and neutral pH ranges suggests a low risk of dissolution-limited absorption for oral dosage forms. However, the pronounced pH-dependency necessitates careful control of pH during manufacturing processes (e.g., crystallization, formulation) to prevent unintended precipitation of the free base. The high solubility in solvents like DMSO and ethanol facilitates straightforward preparation of stock solutions for various research and development activities. This comprehensive understanding of its solubility is not merely academic; it is a vital dataset that informs rational formulation design, predicts potential biopharmaceutical challenges, and ultimately, contributes to the successful development of a safe and effective therapeutic agent.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

-

Enamine. Shake-Flask Solubility Assay.

-

Hassanzadeh, K., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

-

BioDuro. ADME Solubility Assay.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

-

National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. ADME@NCATS.

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

-

Chemaxon. (2022). Compound solubility measurements for early drug discovery.

-

Sigma-Aldrich. 4-Piperidin-3-ylmethyl-phenol hydrochloride.

-

Sigma-Aldrich. 4-Piperidin-3-ylmethyl-phenol hydrochloride.

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17039494, 4-Piperidin-4-ylmethyl-phenol hydrochloride.

-

Kishida Chemical Co., Ltd. (2022). Safety Data Sheet.

-

Fisher Scientific. (2025). Safety Data Sheet - Piperidine hydrochloride.

-

Angene Chemical. (2025). Safety Data Sheet - 4-(Piperidin-4-yl)phenol hydrobromide.

-

Mota, F., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions.

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.

-

ChemicalBook. (2025). 4-Piperidin-4-ylphenol, HCl | 263139-27-1.

-

Sigma-Aldrich. 4-Piperidin-3-ylmethyl-phenol hydrochloride (Korean).

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

-

Mota, F., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

-

Google Patents. (2017). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

-

Shakeel, F., et al. (2014). Solubility of Bioactive Compound Hesperidin in Six Pure Solvents at (298.15 to 333.15) K. Journal of Chemical & Engineering Data, 59(6), 2065-2069.

-

Sigma-Aldrich. 4-Piperidin-3-ylmethyl-phenol hydrochloride.

-

Murov, S. Common Organic Solvents: Table of Properties.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. 4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kishida.co.jp [kishida.co.jp]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. physchemres.org [physchemres.org]

- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 12. lifechemicals.com [lifechemicals.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. raytor.com [raytor.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Literature review of 3-substituted piperidine derivatives in drug discovery

Executive Summary

The piperidine ring stands as the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs. While 4-substituted derivatives (e.g., Fentanyl, Haloperidol) historically dominated due to synthetic ease (symmetry), the 3-substituted piperidine has emerged as a superior vector for exploring novel chemical space.

This guide analyzes the structural, synthetic, and pharmacological imperatives of the 3-substituted piperidine scaffold. Unlike its symmetric 4-substituted counterpart, the 3-position introduces inherent chirality and unique conformational vectors that drug hunters leverage to optimize receptor fit, modulate metabolic stability, and secure intellectual property (IP).

Part 1: Structural & Conformational Dynamics

The "Chiral Switch" and Vector Analysis

The transition from a 4-substituted to a 3-substituted piperidine is not merely a positional isomer change; it is a shift from achiral symmetry to chiral complexity.[1]

-

Symmetry Breaking: The 3-position creates a stereocenter (

).[1] This allows for the resolution of enantiomers (R/S), which often exhibit vastly different pharmacological profiles (e.g., the eutomer vs. distomer concept). -

Vector Orthogonality:

-

C4-Vectors: Project linearly, often extending the molecule's length.

-

C3-Vectors: Project at an angle (approx.[1] 109.5° relative to the ring plane in chair conformation), allowing the substituent to access "side pockets" in the binding site that linear C4-substituents miss.

-

-

Conformational Locking: Substituents at

strongly influence the ring flip equilibrium.[1] A bulky group (e.g., phenyl) at

Diagram: Vector Projection Analysis

The following diagram illustrates the spatial divergence between substitution patterns.

Caption: Comparative analysis of spatial vectors. The C3-position offers a unique balance of stereochemical control and side-pocket accessibility.[1]

Part 2: Synthetic Methodologies

Synthesizing chiral 3-substituted piperidines is significantly more challenging than their C4 counterparts due to the need for enantiocontrol.[1] While resolution of racemates was the historical standard, modern process chemistry favors Asymmetric Hydrogenation .

Core Protocol: Ir-Catalyzed Asymmetric Hydrogenation

The most robust route to chiral 3-substituted piperidines is the reduction of the corresponding 3-substituted pyridine.[1] This method circumvents the need for chiral auxiliaries by using chiral catalysts.[1]

Mechanism: The aromatic pyridine ring is reduced to a piperidine. The catalyst must discriminate between the pro-chiral faces of the intermediate.

Experimental Workflow (Self-Validating System)

Note: This protocol assumes the use of an Iridium-phosphinooxazoline (Ir-PHOX) or Rhodium-JosiPhos complex, which are industry standards for this transformation.

Reagents:

-

Substrate: 3-Substituted Pyridine (e.g., 3-methylpyridine).[1]

-

Catalyst: [Ir(COD)(L)]BArF (where L is a chiral P,N-ligand).

-

Solvent: Anhydrous CH2Cl2 or Toluene.[1]

-

Reductant: Hydrogen gas (

).[1]

Step-by-Step Protocol:

-

Catalyst Activation: In a glovebox (

< 1 ppm), dissolve the Iridium precatalyst (1 mol%) in anhydrous solvent. -

Substrate Loading: Add the 3-substituted pyridine substrate (1.0 equiv) to the catalyst solution.[1]

-

Causality: High substrate concentration can sometimes inhibit the catalyst; maintain 0.1–0.5 M concentration.[1]

-

-

Hydrogenation: Transfer to a high-pressure steel autoclave. Pressurize to 50–80 bar

. Stir at room temperature for 12–24 hours. -

Workup: Vent

. Filter through a pad of silica or Celite to remove the metal catalyst. -

Analysis: Determine conversion via GC-MS and Enantiomeric Excess (ee) via Chiral HPLC.

-

Target: >95% conversion, >90% ee.[1]

-

Caption: Asymmetric hydrogenation pathway. The reduction of the intermediate dihydropyridine is the critical enantioselective step.

Part 3: Medicinal Chemistry Case Studies

The 3-substituted piperidine is not just a theoretical construct; it is the engine behind blockbuster therapeutics.[1]

Comparative Data Table

| Drug Name | Indication | Target | Role of Piperidine Scaffold |

| Tiagabine | Epilepsy | GAT-1 (GABA Transporter) | 3-Carboxylic acid mimics the GABA pharmacophore; the piperidine ring acts as a lipophilic anchor crossing the BBB.[1] |

| Tofacitinib | Rheumatoid Arthritis | JAK 1/3 Kinase | 3,4-Disubstitution creates a rigid core that orients the pyrrolopyrimidine hinge binder and the nitrile "warhead" for covalent interaction. |

| Alogliptin | Type 2 Diabetes | DPP-4 Enzyme | 3-Aminopiperidine moiety is critical.[1] The primary amine forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. |

| Niraparib | Ovarian Cancer | PARP 1/2 | 3-Substituted piperidine improves solubility and pharmacokinetic profile compared to earlier planar PARP inhibitors.[1] |

Deep Dive: Tiagabine (The GABA Mimic)

Tiagabine represents the quintessential use of the 3-substituted piperidine. It is a derivative of Nipecotic Acid (piperidine-3-carboxylic acid).[1]

-

Mechanism: Nipecotic acid itself is a potent GABA uptake inhibitor but cannot cross the Blood-Brain Barrier (BBB) due to its zwitterionic nature.

-

The Solution: Lipophilic attachment at the piperidine nitrogen allows BBB penetration. Once in the CNS, the 3-carboxylic acid moiety mimics the carboxylate of GABA, binding to the GAT-1 transporter and blocking GABA reuptake.

-

Stereochemistry: The (R)-enantiomer of nipecotic acid is the active pharmacophore.

Deep Dive: Tofacitinib (The JAK Selector)

Tofacitinib utilizes a complex (3R,4R)-3,4-disubstituted piperidine core.

-

Causality: The 4-methyl group locks the piperidine ring into a specific chair conformation.[1] This rigidity positions the N-methyl group at the 3-position to project the pyrrolopyrimidine ATP-mimic into the kinase hinge region with high precision.

-

Validation: Removal of the 4-methyl group or inversion of the 3-position stereochemistry results in a dramatic loss of potency and selectivity against JAK3.

Part 4: Emerging Trends & Future Directions

The "Magic Methyl" and Fluorination

Modern SAR (Structure-Activity Relationship) campaigns increasingly target the 3-position for fluorination (3-F-piperidine).[1]

-

pKa Modulation: The electronegative fluorine lowers the pKa of the piperidine nitrogen (typically ~10 to ~8-9), improving bioavailability and reducing hERG channel blocking liability (a common cardiac toxicity issue with basic amines).

-

Metabolic Blocking: Substitution at C3 blocks metabolic oxidation at this prone site.[1]

Renin Inhibitors

Recent research (see Reference 3) highlights 3,5-disubstituted piperidines as transition-state mimetics for Renin inhibition.[1] The 3,5-substitution pattern allows the scaffold to span the S1 and S3 hydrophobic pockets of the enzyme simultaneously, a feat impossible with C4-substitution.

References

-

Tiagabine: A review of its pharmacodynamic and pharmacokinetic properties. National Institutes of Health (NIH). [Link]

-

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Università degli Studi di Milano. [Link]

-

Structure-Based Design of Substituted Piperidines as Direct Renin Inhibitors. ACS Medicinal Chemistry Letters.[1][2] [Link]

-

Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry.[1] [Link]

-

Tofacitinib: Synthesis and Medicinal Chemistry. Semantic Scholar / Journal of Medicinal Chemistry.[1] [Link][3][4][5][6][7][8][9]

Sources

- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying Biological Targets of 4-(Piperidin-3-yl)phenol hydrochloride

Foreword: Beyond the Molecule, A Quest for Mechanism

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular interactions, this guide is intended as a robust framework for a critical endeavor: the identification of biological targets for novel chemical entities. Here, we focus on 4-(Piperidin-3-yl)phenol hydrochloride, a small molecule with a scaffold suggestive of diverse biological activities. The journey from a promising compound to a validated therapeutic is paved with a deep understanding of its mechanism of action, a journey that begins with the pivotal question: "What does it bind to?"

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical and iterative process of target identification and validation, providing not just the "how," but the critical "why" behind each experimental choice. Our approach is rooted in the principles of scientific integrity, ensuring that each step provides a self-validating system to build a compelling and data-driven narrative around the biological activity of this compound.

Strategic Framework for Target Identification: A Multi-pronged Approach

The identification of a small molecule's biological target(s) is rarely a linear process. A robust strategy employs a combination of computational, biochemical, and cellular methods to build a convergence of evidence. This multi-pronged approach mitigates the risk of false positives and provides a more holistic understanding of the compound's pharmacology.

Our investigation into the biological targets of this compound will be structured around three core pillars:

-

In Silico Target Prediction: Leveraging the power of computational biology to generate initial hypotheses and narrow the field of potential targets.

-

Direct Target Engagement: Employing biochemical and cellular techniques to directly identify and confirm the physical interaction between the compound and its protein partners.

-

Target Validation and Pathway Analysis: Validating the identified targets in a physiological context and elucidating the downstream signaling pathways modulated by the compound.

Below is a conceptual workflow illustrating this integrated strategy:

In Silico Target Prediction: Charting the Course

Before embarking on resource-intensive experimental work, in silico methods provide a cost-effective and rapid means to generate a prioritized list of potential targets.[1][2][3] These computational approaches are broadly categorized into ligand-based and structure-based methods.

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities. By comparing the 2D or 3D structure of this compound to databases of compounds with known biological targets, we can infer potential interactions.

Workflow for Ligand-Based Target Prediction:

-

SMILES String Generation: Obtain the Simplified Molecular Input Line Entry System (SMILES) string for this compound.

-

Database Searching: Utilize publicly available databases such as ChEMBL , PubChem , and DrugBank to search for structurally similar compounds.[1] These databases contain vast amounts of bioactivity data curated from scientific literature and patents.

-

Similarity Metrics: Employ Tanimoto similarity or other molecular fingerprinting algorithms to quantify the structural similarity between the query compound and database entries.

-

Target Prioritization: Rank the potential targets based on the similarity scores of the corresponding active compounds and the frequency of their appearance in the search results.

Structure-Based Approaches: Docking into the Target

When a three-dimensional structure of a potential protein target is available, molecular docking can be employed to predict the binding mode and affinity of this compound.[4]

Workflow for Structure-Based Target Prediction (Reverse Docking):

-

3D Structure Generation: Generate a 3D conformer of this compound using computational chemistry software.

-

Target Database Selection: Select a library of protein structures from the Protein Data Bank (PDB) or specialized databases like sc-PDB .[1]

-

Virtual Screening: Utilize molecular docking software, such as the open-source AutoDock Suite or PyRx , to systematically dock the compound into the binding sites of the selected protein targets.[4][5]

-

Scoring and Ranking: Employ scoring functions to estimate the binding free energy for each docked pose and rank the potential targets accordingly.

Table 1: Recommended Publicly Available Databases and Software for In Silico Target Prediction

| Resource | Type | URL | Description |

| ChEMBL | Database | [Link] | A manually curated database of bioactive molecules with drug-like properties.[1] |

| PubChem | Database | [Link] | A public repository of small molecules and their biological activities. |

| DrugBank | Database | [Link] | A comprehensive resource containing information on drugs and drug targets.[1][6] |

| BindingDB | Database | [Link] | A public database of measured binding affinities, focusing on drug-target interactions.[6] |

| AutoDock Suite | Software | [Link] | A suite of free, open-source software for computational docking and virtual screening.[4] |

| PyRx | Software | [Link] | A virtual screening tool for computational drug discovery.[5] |

Affinity Chromatography-Mass Spectrometry: Fishing for Targets

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful biochemical technique for identifying protein targets from complex biological mixtures.[7] The principle involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners in a cell or tissue lysate.

Synthesis of an Affinity Probe for this compound

The design and synthesis of a suitable affinity probe are critical for the success of this method. The linker used to attach the compound to the solid support must be carefully chosen to minimize steric hindrance and preserve the compound's native binding interactions. For this compound, two primary points of attachment can be considered: the secondary amine of the piperidine ring or the phenolic hydroxyl group.

Strategy 1: Immobilization via the Piperidine Nitrogen

The secondary amine of the piperidine ring offers a reactive handle for conjugation. A variety of bifunctional linkers can be employed for this purpose.

-

Protecting the Phenolic Hydroxyl Group: To ensure selective reaction at the piperidine nitrogen, the phenolic hydroxyl group should be protected. A benzyl (Bn) ether or a silyl ether are suitable protecting groups that are stable under the conditions required for linker attachment and can be removed under mild conditions.[8][9]

-

Linker Attachment: A linker with an N-hydroxysuccinimide (NHS) ester or other activated carboxyl group can be reacted with the deprotected piperidine nitrogen to form a stable amide bond. Piperazine-based linkers can also be considered to enhance aqueous solubility.[10][11][12]

-

Immobilization: The other end of the linker, typically a biotin tag or a terminal alkyne for click chemistry, is used to immobilize the probe onto streptavidin-coated or azide-functionalized agarose beads, respectively.

Strategy 2: Immobilization via the Phenolic Hydroxyl Group

Alternatively, the phenolic hydroxyl group can be used as the point of attachment.

-

Linker Attachment: The phenol can be alkylated with a linker containing a good leaving group, such as a halide.

-

Protecting the Piperidine Nitrogen: The piperidine nitrogen may need to be protected, for example, as a Boc-carbamate, to prevent unwanted side reactions.[13]

Sources

- 1. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 4. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]

- 5. sourceforge.net [sourceforge.net]

- 6. academic.oup.com [academic.oup.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 9. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]

- 10. Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Protective Groups [organic-chemistry.org]

Methodological & Application

Step-by-step synthesis of 4-(Piperidin-3-yl)phenol hydrochloride from precursors

This application note details the synthesis of 4-(piperidin-3-yl)phenol hydrochloride (also known as 3-(4-hydroxyphenyl)piperidine hydrochloride), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib . The protocol focuses on a scalable, industrial-standard route involving the Suzuki-Miyaura coupling of heteroaryl halides followed by selective catalytic hydrogenation.

Part 1: Application Note & Strategic Overview

Abstract & Scope

The synthesis of 3-arylpiperidines presents a regiochemical challenge distinct from the more common 4-arylpiperidines (opioid scaffolds). This protocol circumvents the formation of isomeric byproducts by utilizing the robust Suzuki-Miyaura cross-coupling of 3-bromopyridine and 4-hydroxyphenylboronic acid (or its protected ether). The resulting biaryl intermediate, 4-(pyridin-3-yl)phenol , undergoes catalytic hydrogenation to saturate the pyridine ring, yielding the target piperidine scaffold. This route is preferred in process chemistry for its atom economy and avoidance of hazardous pyridine-ring construction steps.

Safety & Compliance Statement

-

Chemical Safety: Pyridine derivatives and boronic acids are irritants. Hydrogenation requires high-pressure vessels and strict fire safety protocols due to the use of hydrogen gas and pyrophoric catalysts (Pd/C, PtO2).

-

Regulatory Status: 4-(Piperidin-3-yl)phenol is a legitimate pharmaceutical intermediate. Unlike 4-piperidone or N-phenethyl-4-piperidone (NPP), it is not a listed precursor for fentanyl-class opioids (which are typically 4-substituted). However, all synthesis should be conducted in a licensed facility with proper waste management.

Part 2: Detailed Synthetic Protocol

Retrosynthetic Analysis

The strategy disconnects the piperidine ring via reduction, tracing back to a pyridine precursor. The biaryl bond is formed via palladium-catalyzed cross-coupling.

-

Target: 4-(Piperidin-3-yl)phenol HCl

-

Intermediate: 4-(Pyridin-3-yl)phenol

-

Starting Materials: 3-Bromopyridine + 4-Hydroxyphenylboronic acid

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(pyridin-3-yl)phenol.

-

Reagents:

-

3-Bromopyridine (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq) or Pd(dppf)Cl2

-

Potassium Carbonate (K2CO3) (2.5 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

-

Procedure:

-

Inertion: Charge a 3-neck round-bottom flask with 3-bromopyridine, 4-hydroxyphenylboronic acid, and K2CO3. Evacuate and backfill with Nitrogen (N2) three times.

-

Solvation: Add degassed 1,4-dioxane and water.

-

Catalyst Addition: Add the Palladium catalyst under a positive stream of N2.

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by HPLC or TLC (Ethyl Acetate/Hexane) for the consumption of 3-bromopyridine.

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with brine, dry over Na2SO4, and recrystallize from Ethanol/Water to yield off-white crystals of 4-(pyridin-3-yl)phenol.

-

Step 2: Catalytic Hydrogenation & Salt Formation

Objective: Reduction of the pyridine ring to piperidine and hydrochloride salt formation.

-

Reagents:

-

4-(Pyridin-3-yl)phenol (Intermediate from Step 1)

-

Catalyst: Platinum(IV) oxide (PtO2, Adams' catalyst) or 10% Pd/C (requires higher pressure/acidic media)

-

Solvent: Glacial Acetic Acid (AcOH)[1]

-

Hydrogen Gas (H2)

-

Hydrochloric Acid (HCl) in 1,4-Dioxane or Diethyl Ether

-

-

Procedure:

-

Loading: In a high-pressure hydrogenation autoclave (Parr reactor), dissolve 4-(pyridin-3-yl)phenol in Glacial Acetic Acid.

-

Catalyst: Carefully add PtO2 (5 wt% loading) or Pd/C. Caution: Catalysts can ignite solvent vapors.

-

Hydrogenation: Seal the reactor, purge with N2, then charge with H2 to 50–60 psi (3–4 bar). Stir at 50°C for 24 hours.

-

Filtration: Vent H2 (purge with N2). Filter the reaction mixture through Celite to remove the catalyst.

-

Isolation: Concentrate the acetic acid solution to a viscous oil.

-

Salt Formation: Dissolve the oil in a minimum amount of Ethanol. Add 4M HCl in Dioxane dropwise at 0°C.

-

Crystallization: The hydrochloride salt will precipitate.[2] Dilute with Diethyl Ether to complete precipitation. Filter, wash with ether, and dry under vacuum to obtain This compound .

-

Part 3: Data Visualization & Logic

Reaction Parameters Table

| Parameter | Step 1: Coupling | Step 2: Reduction |

| Primary Precursor | 3-Bromopyridine | 4-(Pyridin-3-yl)phenol |

| Key Reagent | 4-Hydroxyphenylboronic acid | Hydrogen Gas (H2) |

| Catalyst | Pd(dppf)Cl2 or Pd(OAc)2 | PtO2 or Pd/C |

| Solvent System | Dioxane / Water (4:1) | Glacial Acetic Acid |

| Temperature | 100°C (Reflux) | 50°C |

| Critical Control | O2 exclusion (Inert atm) | Pressure (50 psi) |

| Yield (Typical) | 85-92% | 75-85% |

Synthesis Workflow Diagram

Caption: Logical flow of the convergent synthesis strategy from heteroaryl precursors to the final salt form.

References

-

Jones, R. et al. (2009). Synthesis of 3-Arylpiperidines via Suzuki Coupling of Pyridyl Boronates. Journal of Medicinal Chemistry. (Generalized protocol based on standard biaryl synthesis).

-

GlaxoSmithKline. (2010). Process for the preparation of Niraparib intermediates. WO Patent 2010063774. (Describes the resolution and handling of 3-phenylpiperidine derivatives).

-

Reilly, M. L. (2018). Catalytic Hydrogenation of Pyridines: A Practical Guide. Organic Process Research & Development. (Standard conditions for PtO2 reduction).

Sources

Preparation of stock solutions for 4-(Piperidin-3-yl)phenol hydrochloride

Application Note: Preparation of Stock Solutions for 4-(Piperidin-3-yl)phenol Hydrochloride [1]

Abstract & Compound Profile

This technical guide provides a rigorous protocol for the preparation, storage, and handling of stock solutions of This compound . This compound features a bifunctional scaffold containing a phenolic hydroxyl group and a secondary piperidine amine, stabilized as a hydrochloride salt.

Proper handling is critical due to two competing physicochemical properties: the susceptibility of the phenol group to oxidative degradation (quinonal formation) and the hygroscopic nature of the hydrochloride salt. This guide prioritizes Dimethyl Sulfoxide (DMSO) for long-term storage while providing aqueous protocols for immediate biological assays.

Physicochemical Specifications

| Property | Detail |

| Compound Name | This compound |

| Chemical Formula | |

| Molecular Weight | ~213.70 g/mol (Anhydrous)* |

| Appearance | White to off-white solid |

| Solubility Basis | Amine-HCl salts are polar; Phenol moiety is lipophilic.[1][2] |

| Primary Hazard | Irritant; Phenolic oxidation (browning) indicates degradation. |

*Note: Always verify the exact Molecular Weight on your specific batch Certificate of Analysis (CoA). Hydration states (e.g., monohydrate) will significantly alter the required mass.

Solvent Selection Strategy

The choice of solvent dictates the stability and utility of your stock solution. The following decision matrix outlines the causal logic for selecting DMSO versus water.

Figure 1: Decision matrix for solvent selection based on experimental application and storage duration.

Protocol A: Preparation of Master Stock in DMSO (Gold Standard)

Rationale: DMSO is the preferred solvent because it suppresses the ionization of the phenol group, retarding oxidative discoloration. It also prevents bacterial growth and minimizes freeze-thaw damage compared to aqueous buffers.[1]

Target Concentration: 50 mM (Recommended for versatility).

Materials Required

-

This compound (Solid).

-

Anhydrous DMSO (≥99.9%, Biotech Grade).

-

Amber glass vials (Borosilicate, screw-top with PTFE liners).[1]

-

Argon or Nitrogen gas line (Optional but recommended).

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic salt.

-

Weighing: Weigh the desired mass (

) into a sterile microcentrifuge tube or glass vial.-

Calculation:

[1]

-

-

Solvent Addition: Add half the calculated volume of DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be clear and colorless. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Final Volume: Add the remaining DMSO to reach the target volume. Invert to mix.

-

Aliquot & Store:

-

Dispense into small aliquots (e.g., 50 µL – 200 µL) to avoid freeze-thaw cycles.

-

Critical Step: If available, gently blow a stream of inert gas (Argon/Nitrogen) into the headspace of the vial before capping to displace oxygen.

-

Store at -20°C (Stable for 6 months) or -80°C (Stable for >1 year).

-

Protocol B: Preparation of Aqueous Working Solutions

Rationale: Aqueous solutions are required for direct administration but are less stable. The hydrochloride salt aids solubility, but the phenolic group acts as a weak acid (

Warning: Do not store aqueous solutions of phenols for >24 hours. They will oxidize (turn pink/brown).

Step-by-Step Procedure

-

Vehicle Choice: Use deionized water (Milli-Q) or PBS (pH 7.4).[1]

-

Note: In high-salt buffers (PBS), the "salting out" effect may reduce solubility compared to pure water.

-

-

Dissolution: Add the solid to the aqueous buffer.

-

pH Check: The HCl counterion will slightly acidify the solution.

-

If the solution is for cellular assays, ensure the buffering capacity of your media is sufficient to neutralize this shift.

-

If the compound precipitates, it may be due to the pH approaching the isoelectric point or the basicity of the piperidine. Adjust pH carefully with dilute NaOH or HCl if necessary, keeping it below pH 9 to prevent rapid phenol oxidation.

-

-

Filtration: If used for cell culture, filter sterilize using a 0.22 µm PVDF or PES membrane . Do not use Nylon filters, as they can bind phenolic compounds.

Dilution Table (Based on MW = 213.7 g/mol )

Use this table for quick reference. Values assume the anhydrous HCl salt.

| Target Concentration | Volume Prepared | Mass Required (mg) | Application Context |

| 10 mM | 1 mL | 2.14 mg | High-throughput Screening |

| 10 mM | 5 mL | 10.69 mg | General Stock |

| 50 mM | 1 mL | 10.69 mg | Standard Master Stock |

| 100 mM | 1 mL | 21.37 mg | High Solubility Test Limit |

Quality Control & Troubleshooting

Self-Validating System: Every time you retrieve a stock vial, perform a Visual Integrity Check :

-

Color: The solution must be colorless.

-

Pink/Brown: Indicates oxidation (quinone formation). Discard.

-

Yellow:[1] Indicates slight degradation or photo-oxidation. Use with caution; verify by LC-MS if critical.

-

-

Clarity: The solution must be free of turbidity.

-

Precipitate: Indicates crashed-out compound. Sonicate. If it does not redissolve, the concentration is too high or moisture has entered the DMSO.

-

Figure 2: Operational workflow for stock generation.

References

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling. Bulletin 102. Available at: [Link]

-

PubChem. Compound Summary: this compound.[1] National Library of Medicine. Available at: [Link]

Sources

Scale-up procedures for manufacturing 4-(Piperidin-3-yl)phenol hydrochloride

Executive Summary

This Application Note details the process development and scale-up strategy for 4-(Piperidin-3-yl)phenol hydrochloride , a critical pharmacophore in the synthesis of NR2B-selective NMDA antagonists (e.g., Traxoprodil analogs) and opioid receptor ligands.

Transitioning from medicinal chemistry (gram-scale) to manufacturing (kilogram-scale) requires a shift from "yield-at-all-costs" to "safety, throughput, and purity." This guide replaces the hazardous hydride reductions (e.g., LiAlH₄) and chromatographic purifications common in early discovery with a catalytic hydrogenation route and crystallization-driven isolation .

Key Process Features:

-

Atom Economy: Utilizes catalytic hydrogenation over stoichiometric reductants.

-

Safety Profile: Eliminates pyrophoric reagents; manages hydrogenation exotherms via semi-batch protocols.

-

Purification: Chromatography-free isolation via controlled salt formation and crystallization.

Strategic Route Selection

The industrial synthesis targets the selective reduction of the pyridine ring in 4-(Pyridin-3-yl)phenol without over-reducing the phenolic ring to a cyclohexanol derivative.

Reaction Pathway Analysis

-

Precursor: 4-(Pyridin-3-yl)phenol (commercially available or synthesized via Suzuki-Miyaura coupling of 3-bromopyridine and 4-hydroxyphenylboronic acid).

-

Transformation: Heterogeneous Catalytic Hydrogenation.

-

Selectivity Challenge: The pyridine ring ($ \Delta H_{hyd} \approx -190 \text{ kJ/mol}

>80^\circ$C). Acidic media (Acetic Acid) is used to protonate the pyridine nitrogen, activating the ring toward hydrogenation and preventing catalyst poisoning.

Figure 1: Reaction pathway highlighting the activation of the pyridine ring and the risk of over-reduction.

Detailed Manufacturing Protocol

Scale: 1.0 kg Input (Pilot Scale) Expected Yield: 85–90% Purity Target: >98.5% (HPLC), <0.1% Individual Impurity

Phase 1: Catalytic Hydrogenation

Rationale: Platinum on Carbon (Pt/C) is selected over Palladium (Pd/C) for this specific transformation. While Pd is excellent for benzyl deprotection, Pt is superior for reducing pyridine rings under moderate pressure while minimizing phenol reduction [1].

Equipment:

-

50 L Hastelloy or Stainless Steel (SS316) Hydrogenator.

-

Thermostatic control unit (TCU).

-

High-efficiency gas dispersion impeller.

Reagents:

-

4-(Pyridin-3-yl)phenol: 1.0 kg (5.84 mol)

-

Glacial Acetic Acid (AcOH): 10.0 L (10 vol)

-

Catalyst: 5% Pt/C (50% water wet): 100 g (10 wt% loading)

-

Hydrogen (H₂): Ultra-high purity (>99.99%)

Procedure:

-

Inertization: Purge the reactor with Nitrogen (N₂) (3 cycles: pressurize to 3 bar, vent to 0.2 bar) to ensure O₂ content is <1%.

-

Charging: Under N₂ flow, charge 4-(Pyridin-3-yl)phenol and Glacial Acetic Acid. Stir until dissolved.

-

Catalyst Addition: Charge the wet Pt/C catalyst as a slurry in a small amount of AcOH. Safety Note: Always keep catalyst wet to prevent ignition of solvent vapors.

-

Hydrogenation:

-

Purge with H₂ (3 cycles).

-

Pressurize to 4.0 ± 0.5 bar .

-

Heat to 50°C .

-

Set agitation to high speed (800–1000 rpm) to eliminate mass-transfer limitations.

-

-

Reaction Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus (approx. 12–16 hours). Verify by HPLC (Target: <0.5% SM).

Phase 2: Catalyst Removal & Work-up

Rationale: Acetic acid must be removed before salt formation to ensure the hydrochloride salt crystallizes cleanly.

-

Filtration: Cool reaction mass to 25°C. Filter through a sparkler filter or Nutsche filter pre-packed with Celite (diatomaceous earth) to remove the catalyst.

-

Wash: Rinse the filter cake with 2.0 L of warm AcOH.

-

-

Concentration: Transfer filtrate to a glass-lined reactor. Distill Acetic Acid under reduced pressure (50–60°C, <100 mbar) to a thick oil.

-

Solvent Swap: Add Isopropanol (IPA) (5.0 L) and distill again to remove residual traces of AcOH (azeotropic removal).

Phase 3: Salt Formation & Crystallization

Rationale: Direct crystallization of the HCl salt purifies the compound, rejecting regioisomers and minor over-reduced impurities into the mother liquor [2].

Reagents:

-

Isopropanol (IPA): 8.0 L

-

HCl in Isopropanol (5–6 N): 1.2 eq (approx. 1.2–1.4 L)

Procedure:

-

Dissolution: Dissolve the thick oil residue in 8.0 L of IPA at 60°C.

-

Acidification: Slowly add the HCl/IPA solution over 1 hour, maintaining temperature at 60°C.

-

Observation: The solution may become turbid as the salt begins to nucleate.

-

-

Crystallization:

-

Hold at 60°C for 1 hour (Ostwald ripening).

-

Cool linearly to 20°C over 4 hours (10°C/hour).

-

Chill to 0–5°C and hold for 2 hours.

-

-

Isolation: Filter the white crystalline solid.

-

Wash: Wash the cake with cold IPA (2 x 1.0 L) followed by MTBE (1.0 L) to remove residual acidity.

-

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and impurity management strategies built into this protocol.

Figure 2: Unit operation workflow ensuring catalyst recovery and impurity rejection.

Quality Control & Troubleshooting

Self-Validating System: The protocol includes specific "Stop/Go" points. If the IPC (In-Process Control) fails, corrective actions are defined.

| Parameter | Specification | Failure Mode | Corrective Action |

| IPC 1: Reaction Completion | < 0.5% Starting Material | Incomplete Conversion | Add 10% fresh catalyst; repressurize; extend time by 4h. |

| IPC 2: Over-Reduction | < 0.2% Cyclohexanol analog | Low Selectivity | Prevention: Do not exceed 55°C or 5 bar. If high, recrystallize from MeOH/EtOAc. |

| IPC 3: Residual Solvent | < 5000 ppm IPA/AcOH | Trapped Solvent | Mill the dry solid and re-dry at higher vac (<10 mbar). |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

-

Detection: UV @ 210 nm (Piperidine absorption is weak; Phenol is the chromophore).

Safety & Handling (HSE)

-

Hydrogenation Safety: The reaction is exothermic. On a large scale, H₂ addition should be flow-controlled to maintain

C. The reactor must be grounded to prevent static discharge, especially when handling dry catalyst (though wet catalyst is specified). -

Catalyst Handling: Spent Pt/C is pyrophoric. Keep wet with water at all times after filtration. Dispose of in designated precious metal recovery containers.

-

Corrosion: Glacial acetic acid at 50°C is corrosive. Ensure reactor metallurgy (Hastelloy or Glass-lined) is compatible.

References

-

ThalesNano. "Difficult Hydrogenations – Saturation of Functionalized Pyridines." Application Note. Accessed October 2023.

-

BenchChem. "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine."[1] BenchChem Protocols. Accessed October 2023.

-

Sajiki, H., & Hirota, K. (2003). "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[2] Chemical & Pharmaceutical Bulletin, 51(3), 320-324.

-

Patent US9650337B2. "Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same."[3] Google Patents.

-

Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Piperidin-3-yl)phenol Hydrochloride

Introduction: The Amphoteric Challenge

Welcome to the Technical Support Center. You are likely working with 4-(Piperidin-3-yl)phenol hydrochloride , a critical scaffold often used in the synthesis of NMDA receptor antagonists (e.g., NR2B selective agents) and opioid ligands.

The Core Problem: This molecule is amphoteric . It contains a basic secondary amine (piperidine, pKa ~11.0) and an acidic phenol (pKa ~10.0). This pKa overlap creates a "purification trap" during liquid-liquid extraction:

-

At Low pH (< 7): Both groups are protonated. The molecule is water-soluble.

-

At High pH (> 11): Both groups are deprotonated (phenoxide + free amine). The molecule remains water-soluble (as a phenoxide salt).

-

The Result: Standard acid/base workups often result in massive yield loss to the aqueous phase.

This guide prioritizes salt crystallization and chemo-selective scavenging over extraction to ensure high recovery and purity.

Module 1: The "Amphoteric Trap" & Extraction Logic

Issue: "I cannot extract the free base into organic solvents; the product stays in the water layer."

Technical Insight: Unlike simple amines, you cannot blast this molecule with NaOH to extract it. At pH 12+, the phenol deprotonates to form a sodium phenoxide, which is highly polar. You must target the Isoelectric Point (pI) where the amine is uncharged, but the phenol remains protonated.

Troubleshooting Protocol: The pH Adjustment

If you must perform an extraction (e.g., to remove inorganic salts before crystallization), follow this strict pH control:

-

Cool the Solution: Chill aqueous mixture to 0–5 °C to reduce solubility.

-

Target pH 9.5 – 10.0: Use saturated

or mild-

Why? This keeps the phenol neutral (Ar-OH) while deprotonating the amine (R-NH).

-

-

Solvent Choice: Use n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran).

-

Why? DCM and EtOAc are often too non-polar for this scaffold. n-Butanol is aggressive enough to pull the polar free base out of the water.

-

Visualization: The Amphoteric Species Map

The following diagram illustrates the species dominance at various pH levels, highlighting the narrow window for extraction.

Caption: Figure 1. Species distribution by pH. Successful extraction is only possible in the green zone (pH 9.5–10.0).

Module 2: Removing Color Impurities (Oxidation)

Issue: "My white solid turned pink/brown after filtration."

Technical Insight: Phenols are electron-rich and prone to oxidation, forming quinones and coupled byproducts (biphenyls) upon exposure to air and light. This is accelerated in basic conditions.

Troubleshooting Protocol: Antioxidant Recrystallization

| Parameter | Recommendation | Mechanism |

| Atmosphere | Nitrogen/Argon Blanket | Excludes |

| Additive | Sodium Bisulfite ( | Mild reducing agent that scavenges quinones. |

| Solvent | Degassed Ethanol/IPA | Removes dissolved oxygen. |

Step-by-Step De-coloring:

-

Dissolve crude HCl salt in minimal boiling Ethanol (EtOH) .

-

Add activated charcoal (5 wt%) and stir at reflux for 15 mins (under

). -

Critical Step: Filter hot through Celite.

-

Add a trace amount of Sodium Bisulfite (0.5 wt%) to the filtrate if the pink color persists.

-

Allow to crystallize slowly.[1]

Module 3: Stereochemical Purity (The 3-Isomer Challenge)

Issue: "I have a mixture of enantiomers or regioisomers."

Technical Insight: Unlike the symmetric 4-(piperidin-4-yl)phenol, the 3-yl isomer has a chiral center. Synthesis via hydrogenation of 3-(4-hydroxyphenyl)pyridine often yields a racemate. Furthermore, if the synthesis involved partial reduction, you may have "enamine" impurities.

Resolution Strategy

If you require a single enantiomer and synthesized a racemate, recrystallization of the HCl salt will not separate enantiomers. You must use Diastereomeric Salt Formation.

Protocol: Tartaric Acid Resolution

-

Free Base Generation: Isolate the free base using the method in Module 1.

-

Resolving Agent: Use (L)-(+)-Tartaric acid or Di-p-toluoyl-L-tartaric acid .

-

Solvent: Methanol/Acetone (1:4 ratio).

-

Process:

-

Dissolve equimolar amounts of amine and chiral acid.

-

Heat to reflux and cool slowly.

-

The less soluble diastereomeric salt will precipitate.

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak IA/ID column).

-

Module 4: Removing Metal Residues (Pd/Pt)

Issue: "The crude product is gray or has high metal content (ppm)."

Technical Insight:

Synthesis often involves Pd/C or

The Solution: Scavenger Resins Do not rely on crystallization alone to remove Pd.

-

Dissolve crude material in MeOH/Water.

-

Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or activated carbon.

-

Stir at 40 °C for 2 hours.

-

Filter and proceed to HCl salt formation.

Module 5: Final Salt Crystallization Workflow

Issue: "The product is oiling out or sticky."

Technical Insight: Piperidine hydrochlorides are often hygroscopic. "Oiling out" occurs when the solvent system is too polar (holds water) or cooled too fast.

Master Protocol: Anti-Solvent Crystallization

Reagents:

-

Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH) .

-

Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or Diethyl Ether .

-